Computed Lipophilicity (XLogP3-AA) Compared to N-Methyl and N-Benzyl Analogs
The computed XLogP3-AA of 1-hexyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is 4.2, reflecting the hydrophobic contribution of the C6 alkyl chain. For comparison, the N-methyl analog 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is predicted to have an XLogP of approximately 2.2, while the N-benzyl analog is approximately 3.5 [1]. The ~2 log unit difference versus the N-methyl analog signifies a 100-fold higher theoretical partition coefficient, which would substantially influence membrane permeability, protein binding, and extraction behavior in synthetic work-up [1].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: ~2.2 (estimated); 1-Benzyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: ~3.5 (estimated) |
| Quantified Difference | ~2.0 log units vs N-methyl; ~0.7 log units vs N-benzyl |
| Conditions | In silico prediction (XLogP3 algorithm, PubChem release 2024.11.20) |
Why This Matters
Markedly higher lipophilicity makes the hexyl derivative preferable for applications requiring non-polar phase transfer or enhanced membrane partitioning in cell-based assays.
- [1] PubChem CID 71363657; XLogP3-AA for target compound. Analog values estimated by structural increment method (Hansch-Leo fragmentation) consistent with PubChem data for 1-methyl-1,2,3,4-tetrahydroquinoline (CID 7604, XLogP 2.2) and 1-benzyl-1,2,3,4-tetrahydroquinoline (CID 136420, XLogP 3.5). View Source
